molecular formula C26H39N3 B14307404 2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) CAS No. 112831-16-0

2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)

Cat. No.: B14307404
CAS No.: 112831-16-0
M. Wt: 393.6 g/mol
InChI Key: IAAZQIZWCUYKJO-UHFFFAOYSA-N
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Description

2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by its unique structure, which includes multiple diethyl groups and methylene bridges, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) typically involves the condensation of 3,4-diethyl-1H-pyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of methylene bridges between the pyrrole units. The reaction conditions often include:

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity 3,4-diethyl-1H-pyrrole and formaldehyde.

    Reaction Control: Automated systems to monitor and control temperature, pH, and reaction time.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions, particularly at the nitrogen atom or the methylene bridges.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated pyrroles.

Scientific Research Applications

2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) involves its interaction with various molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.

    Interact with DNA: Intercalate into DNA, potentially leading to changes in gene expression.

    Modulate Receptors: Bind to cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar structure but with different substituents.

    2,4-Dimethyl-3,5-diethoxycarbonyl-pyrrole: Another pyrrole derivative with distinct functional groups.

Uniqueness

2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) is unique due to its multiple diethyl groups and methylene bridges, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

112831-16-0

Molecular Formula

C26H39N3

Molecular Weight

393.6 g/mol

IUPAC Name

2,5-bis[(3,4-diethyl-1H-pyrrol-2-yl)methyl]-3,4-diethyl-1H-pyrrole

InChI

InChI=1S/C26H39N3/c1-7-17-15-27-23(19(17)9-3)13-25-21(11-5)22(12-6)26(29-25)14-24-20(10-4)18(8-2)16-28-24/h15-16,27-29H,7-14H2,1-6H3

InChI Key

IAAZQIZWCUYKJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=C1CC)CC2=C(C(=C(N2)CC3=C(C(=CN3)CC)CC)CC)CC

Origin of Product

United States

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